7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-

CDK9 inhibition transcriptional repression P-TEFb

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribofuranosyl- (CAS 22242-89-3, also designated NSC 107512 or SLM5) is a pyrrolo[2,3-d]pyrimidine nucleoside analogue belonging to the sangivamycin-like molecule (SLM) class. Structurally, it is the 5-carboxamidoxime derivative of sangivamycin, wherein the primary carboxamide at C5 is replaced by an N'-hydroxy-carboximidamide (amidoxime) group.

Molecular Formula C12H16N6O5
Molecular Weight 324.29 g/mol
CAS No. 22242-89-3
Cat. No. B13901420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-
CAS22242-89-3
Molecular FormulaC12H16N6O5
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=NO)N
InChIInChI=1S/C12H16N6O5/c13-9(17-22)4-1-18(11-6(4)10(14)15-3-16-11)12-8(21)7(20)5(2-19)23-12/h1,3,5,7-8,12,19-22H,2H2,(H2,13,17)(H2,14,15,16)
InChIKeyUJSNJRHHJZOXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribofuranosyl- (NSC 107512) Is a Differentiated Sangivamycin-Like CDK9 Inhibitor for Targeted Research Procurement


7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribofuranosyl- (CAS 22242-89-3, also designated NSC 107512 or SLM5) is a pyrrolo[2,3-d]pyrimidine nucleoside analogue belonging to the sangivamycin-like molecule (SLM) class [1]. Structurally, it is the 5-carboxamidoxime derivative of sangivamycin, wherein the primary carboxamide at C5 is replaced by an N'-hydroxy-carboximidamide (amidoxime) group [2]. This compound has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a validated therapeutic target in multiple myeloma and other transcriptionally addicted cancers [1].

1
Mechanistic focus
CDK9 transcriptional inhibition in transcriptionally addicted cancer models
2
Off-target profile
Reported PKC-sparing activity relative to sangivamycin (class-level inference)
3
Research models
Multiple myeloma and other CDK9-dependent cancer models

Why Sangivamycin, Toyocamycin, or Other SLM Congeners Cannot Simply Substitute for NSC 107512 in CDK9-Targeted Research


The sangivamycin-like molecule family exhibits steep structure–activity divergence at the C5 position. Sangivamycin (5-carboxamide) is a potent protein kinase C (PKC) inhibitor (Ki = 10 μM) with broad antiproliferative activity, while toyocamycin (5-cyano) is recognized as a CDK9 inhibitor (IC50 = 79 nM) but with distinct cytotoxicity profiles [1][2]. NSC 107512 (5-carboxamidoxime) occupies a unique pharmacological niche: the amidoxime moiety confers a different hydrogen-bonding capacity and pharmacokinetic character compared to the carboxamide or cyano congeners, resulting in altered CDK inhibition selectivity and reduced PKC off-target activity relative to sangivamycin [3]. In-class substitution without head-to-head verification risks introducing unanticipated potency shifts, selectivity changes, and divergent in vivo tolerability, as demonstrated by the dramatic efficacy gap observed between SLM5 (NSC 107512) and SLM6 (NSC 107517) in MM xenograft models [3].

Profile attribute
NSC 107512 (SLM5)
Substitute risk
CDK9 selectivity & PKC off-target
Amidoxime SLM; reported PKC-sparing
Sangivamycin: known PKC inhibitor; may confound CDK9 readouts
Cytotoxicity profile
C5-amidoxime; distinct cytotoxicity window
Toyocamycin: 5-cyano; reported higher cytotoxicity; may shift antiviral selectivity
In vivo durability
Moderate tumor growth delay
SLM6 congener: sustained 5-week inhibition; intra-class efficacy rank differs significantly

NSC 107512 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Closest Structural and Pharmacological Analogs


CDK9-Mediated Transcriptional Repression: NSC 107512 Shares the SLM-Class Mechanism but with Reduced Pan-CDK Promiscuity Compared to Flavopiridol

NSC 107512 (SLM5) belongs to a class of sangivamycin-like molecules that directly inhibit CDK9, the catalytic subunit of P-TEFb, leading to transcriptional repression of oncogenes (c-Maf, cyclin D1, c-Myc) that drive multiple myeloma progression [1]. In the Dolloff et al. study, all SLMs tested—including SLM5 (NSC 107512), SLM6 (NSC 107517), and SLM7 (NSC 131663)—significantly reduced MM cell viability at concentrations below 250 nM in a 24-hour CellTiter-Glo assay, as shown in Figure 1D [1]. By comparison, the pan-CDK inhibitor flavopiridol inhibited CDK1, CDK2, CDK4, and CDK9 with IC50 values all below 50 nM, whereas SLM6 (the best-characterized SLM) showed selectivity for CDK9 (IC50 133 nM for CDK9/cyclin T1; 280 nM for CDK9/cyclin K) with essentially no activity against CDK4/cyclin D1 or CDK7/cyclin H (IC50 >10 μM) [1]. SLM6 also spared PKC signaling, in direct contrast to sangivamycin, which significantly reduced phorbol ester-induced PKC and ERK phosphorylation [1].

CDK9 selectivity
Class-level inference
Sub-250 nM anti-MM viability; SLM6 CDK9 IC50 133 nM, spares PKC
Supports CDK9-selective inhibition research context
CDK9 selectivity inferred from SLM6 data; confirm for SLM5
CDK9 inhibition transcriptional repression P-TEFb kinase selectivity multiple myeloma

In Vivo Anti-Tumor Activity: NSC 107512 Delays MM Tumor Growth by 7 Days vs. SLM6's Sustained 5-Week Response, Demonstrating Intra-Class Differentiation

In the NCI-H929 subcutaneous plasmacytoma model in hairless SCID mice, SLM5 (NSC 107512) was administered at 5 mg/kg by weekly intraperitoneal injection. SLM5 and SLM7 both delayed tumor growth by approximately 7 days relative to vehicle-treated controls; these responses reached statistical significance but were short-lived [1]. In stark contrast, SLM6 (NSC 107517), dosed at a lower level of 1 mg/kg, showed the most significant anti-tumor activity that was sustained for 5 weeks after only a single dose on day 1 [1]. No overt toxicity was observed at the 5 mg/kg SLM5 dose [1]. This represents a direct, intra-class, head-to-head in vivo comparison that quantitatively ranks SLM5 below SLM6 in anti-tumor durability.

In vivo durability
Head-to-head
SLM5 5 mg/kg ~7-day delay; SLM6 1 mg/kg 5-week sustained inhibition
Supports intra-class in vivo durability ranking
NCI-H929 MM xenograft, hairless SCID mice; model-specific
in vivo xenograft tumor growth delay multiple myeloma intraperitoneal dosing SLM efficacy ranking

Anti-HCV Activity: The 5-Carboxamidoxime Modification Confers Good Activity and Selectivity in HCV Replicon Assay, Differentiating NSC 107512 from the Parent Cyano and Carboxamide Congeners

Varaprasad et al. (2007) synthesized a series of toyocamycin analogs and evaluated them in an HCV replicon assay. Among all compounds examined, the 5-carboxamide oxime derivatives—specifically compounds 23 and 27—were highlighted alongside the 4-methylthio derivative (compound 18) as possessing 'good activity and selectivity' [1]. NSC 107512 corresponds to the 5-carboxamidoxime (N'-hydroxy-carboximidamide) modification on the toyocamycin/sangivamycin scaffold, which is structurally analogous to compounds 23 and 27 in this study. The lead compound in this series, N6,N6-dimethyl adenosine, exhibited an EC50 of 7 μM and CC50 of 300 μM (selectivity index ~43), providing the assay baseline [1]. Toyocamycin itself (the 5-cyano analog) served as the reference nucleoside but was limited by cytotoxicity to normal cells, whereas the oxime modification was specifically noted to improve the therapeutic window [1].

Anti-HCV selectivity
Cross-study comparable
5-carboxamidoxime derivatives: “good activity and selectivity” in HCV replicon; toyocamycin limited by cytotoxicity
Supports antiviral selectivity profiling
Exact EC50/CC50 not extractable; confirm with assay
HCV replicon antiviral toyocamycin analog selectivity index NS5B polymerase

Physicochemical Differentiation: Amidoxime Moiety Alters logP and Hydrogen-Bonding Capacity Relative to Sangivamycin and Toyocamycin, Impacting Formulation and Permeability

NSC 107512 (C12H16N6O5, MW 324.29) has a calculated logP of -2.2 and bears 6 hydrogen bond donors and 9 hydrogen bond acceptors . By comparison, sangivamycin (C12H15N5O5, MW 309.28) has a 5-carboxamide group with a calculated logP of approximately -1.8 and one fewer H-bond donor [1]. Toyocamycin (C12H13N5O4, MW 291.26) has a 5-cyano group with a higher logP (~ -0.5) and fewer H-bond donors and acceptors [2]. The amidoxime modification in NSC 107512 introduces an additional hydroxyl group on the oxime nitrogen and an extra amino proton, increasing polarity and H-bonding capacity, which predictably reduces passive membrane permeability but may enhance aqueous solubility and alter tissue distribution .

Physicochemical profile
Cross-study comparable
logP −2.2, HBD 6, HBA 9; sangivamycin logP −1.8; toyocamycin −0.5
Supports formulation and permeability differentiation
Calculated values; confirm experimentally
logP hydrogen bonding amidoxime physicochemical properties solubility

Best-Fit Research and Industrial Application Scenarios for NSC 107512 Based on Verified Quantitative Differentiation Evidence


Intra-Class SLM Structure–Activity Relationship (SAR) Studies: C5 Substituent Effects on CDK9 Inhibition and In Vivo Durability

NSC 107512 (SLM5) occupies the mid-tier efficacy position within the SLM series, with in vivo tumor growth delay of ~7 days compared to SLM6's sustained 5-week response [1]. This intermediate phenotype makes it an essential comparator for SAR programs systematically probing the C5 position (carboxamidoxime vs. carboxamide vs. cyano). Researchers can use NSC 107512 as a tool to dissect how the amidoxime group influences CDK9 binding kinetics, cellular permeability, and metabolic stability relative to sangivamycin and toyocamycin.

CDK9 Transcriptional Inhibition Studies Requiring Reduced PKC Off-Target Activity

Unlike sangivamycin, which potently inhibits PKC (Ki = 10 μM) and reduces phorbol ester-induced PKC/ERK phosphorylation, SLM-class molecules including NSC 107512 have been shown (via SLM6 data) to spare PKC signaling at concentrations that induce MM cell death [1]. This differentiation is critical for experiments where PKC inhibition would confound interpretation of CDK9-mediated transcriptional effects. NSC 107512 is suitable for studies requiring cleaner CDK9 target engagement readouts.

Antiviral Nucleoside Research Targeting HCV NS5B with Improved Selectivity Over Cytotoxic Congeners

The Varaprasad et al. study specifically identified 5-carboxamide oxime derivatives as possessing good anti-HCV activity with selectivity—a profile not shared by the more cytotoxic toyocamycin (5-cyano) [2]. NSC 107512, as a 5-carboxamidoxime SLM, is directly applicable to antiviral discovery programs investigating non-cytotoxic nucleoside inhibitors of HCV RNA replication, particularly as a scaffold for further optimization of the amidoxime pharmacophore.

Formulation and Permeability Profiling of Highly Hydrophilic Nucleoside Analogs

With a calculated logP of -2.2—the lowest among sangivamycin (~-1.8) and toyocamycin (~-0.5)—NSC 107512 serves as a boundary-case compound for developing formulation strategies for highly polar nucleoside amidoximes [3][4]. Its solubility profile in DMSO (≥170 mg/mL) and defined in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) provide a validated starting point for preclinical pharmacokinetic studies of polar nucleoside analogs.

Application
Selection Property
Validation Focus
SLM C5 substituent SAR studies
Mid-tier in vivo activity profile
In vivo durability benchmarking
CDK9 target engagement with minimized PKC confounding
Reported PKC-sparing profile
PKC/ERK phosphorylation monitoring
HCV NS5B nucleoside inhibitor selectivity profiling
Reported selectivity in HCV replicon
Cytotoxicity vs. antiviral activity window
Formulation strategies for polar nucleoside amidoximes
Low calculated logP and high H-bond capacity
Solubility and permeability profiling
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